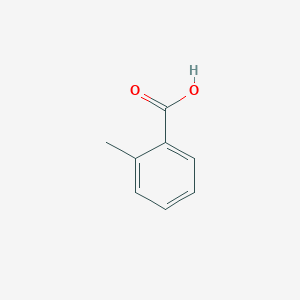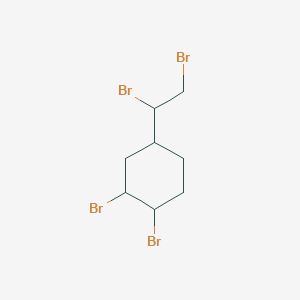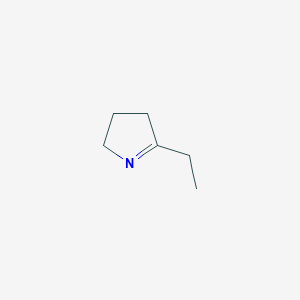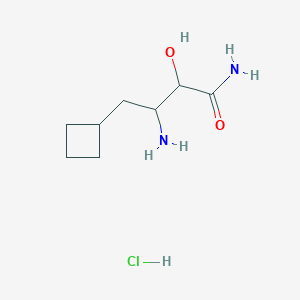
Benzene, (1-methyl-1-propenyl)-, (E)-
Vue d'ensemble
Description
“Benzene, (1-methyl-1-propenyl)-, (E)-” is an organic compound with the molecular formula C10H12 . It is also known by other names such as α,β-Dimethylstyrene, (E)-(1-Methylpropenyl)benzene, and (E)-(1-Methyl-1-propenyl)benzene .
Molecular Structure Analysis
The molecular structure of “Benzene, (1-methyl-1-propenyl)-, (E)-” consists of a benzene ring with a (1-methyl-1-propenyl) group attached . The molecular weight is 132.2023 .Physical And Chemical Properties Analysis
“Benzene, (1-methyl-1-propenyl)-, (E)-” is a colorless flammable liquid . It has a boiling point of approximately 468 K and a melting point of approximately 249.7 K .Applications De Recherche Scientifique
Entomological Applications : Methyl eugenol is used as an attractant for the Oriental fruit fly, Bactrocera dorsalis. Studies have developed synthetic analogues of methyl eugenol to replace it due to safety concerns, with one such analogue being (E)‐1,2‐dimethoxy‐4‐(3‐fluoro‐2‐propenyl)benzene, which has shown comparable attractiveness to the fruit flies (Liquido et al., 1998).
Catalysis and Synthesis : Methyl eugenol derivatives like isosafrol are important intermediates in drug synthesis, such as for L-DOPA. Different vanadium complexes have been evaluated as catalysts for preparing double bond cleavage products and corresponding epoxides from isosafrol (Alvarez et al., 2007).
Material Science : Methyl eugenol analogues have been used in studies exploring the aromatization of cyclic hydrocarbons, showing their utility in creating various substituted benzenes, potentially applicable in material science (Miura et al., 1992).
Organic Chemistry Research : The compound is used in organic chemistry research for understanding molecular structure and conformation. For example, studies on 1-phenyl-1-propanol, which has a similar structure, help in understanding molecular conformations and interactions (Giuliano et al., 2007).
Propriétés
IUPAC Name |
[(E)-but-2-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUYQBMBIJFNRM-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875937 | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (1-methyl-1-propenyl)-, (E)- | |
CAS RN |
768-00-3 | |
| Record name | Benzene, (1-methyl-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
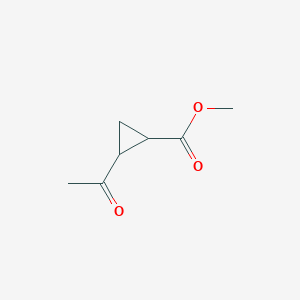


![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
